What are the fundamental properties of Dimethoxymethyl(propyl)silane?
What are the fundamental properties of Dimethoxymethyl(propyl)silane?
The following technical guide details the fundamental properties, mechanistic chemistry, and applications of Dimethoxymethyl(propyl)silane , specifically tailored for researchers in drug development and materials science.
CAS Registry Number: 18173-73-4
Synonyms: n-Propylmethyldimethoxysilane; Methyldimethoxypropylsilane
Molecular Formula:
Executive Summary
Dimethoxymethyl(propyl)silane is a bifunctional organosilane characterized by a central silicon atom bonded to a non-reactive propyl chain, a methyl group, and two hydrolyzable methoxy groups. Unlike trifunctional silanes (which form 3D crosslinked networks), this difunctional silane is a chain extender and surface modifier .
For drug development professionals, its primary utility lies in surface passivation and hydrophobicity modulation . It allows for the precise tuning of pore size and surface energy in mesoporous silica drug delivery systems (e.g., MCM-41, SBA-15) without creating steric bulk that blocks drug loading.
Critical Distinction: Do not confuse with (3-Chloropropyl)dimethoxymethylsilane (CAS 18171-19-2).[1] The absence of the chlorine atom in the subject compound renders it chemically inert toward nucleophilic substitution, making it ideal for creating stable, non-reactive hydrophobic interfaces.
Physicochemical Profile
The following data represents the core physical constants required for experimental design and reactor sizing.
| Property | Value | Unit | Experimental Relevance |
| Molecular Weight | 148.28 | g/mol | Stoichiometric calculations for surface coverage. |
| Boiling Point | 142 - 143 | °C | High boiling point allows for vapor-phase deposition at elevated temps. |
| Density | 0.856 | g/mL | Solvent miscibility and volume/mass conversion. |
| Refractive Index | 1.3931 | Purity verification via refractometry. | |
| Flash Point | ~35 | °C | Flammable. Requires grounding and inert atmosphere (N₂/Ar). |
| Hydrolytic Sensitivity | High | - | Releases Methanol upon contact with moisture.[2] |
| Functionality | 2 (Difunctional) | - | Forms linear chains or cyclic rings; does not crosslink into 3D gels alone. |
Mechanistic Chemistry
Understanding the hydrolysis and condensation kinetics is vital for reproducible surface modification.
The "D-Unit" Formation
In silicone nomenclature, this silane acts as a precursor to "D" units (
Hydrolysis Pathway
Upon exposure to water (catalyzed by acid or base), the methoxy groups cleave to release methanol.
Condensation & Surface Grafting
The resulting silanediol is unstable and rapidly condenses. On a silica surface (e.g., a drug carrier), it reacts with surface silanols (
-
Monodentate Attachment: One Si-OH reacts with the surface.
-
Bidentate Attachment: Both Si-OH groups react with adjacent surface silanols (forming a bridge).
-
Self-Condensation: If surface sites are sparse, the silane molecules react with each other to form linear oligomers or cyclic structures (cyclotrisiloxanes) that "lay flat" on the surface.
Visualization: Hydrolysis & Surface Interaction
The following diagram illustrates the pathway from the precursor to surface modification.
Caption: Figure 1. Reaction pathway showing the competition between effective surface grafting and solution-phase self-condensation.
Synthesis & Manufacturing
For researchers synthesizing custom batches, the industrial route utilizes Hydrosilylation . This is an addition reaction where a silicon-hydride bond adds across an unsaturated alkene.
Protocol Summary:
-
Reagents: Methyldimethoxysilane (
) + Propene ( ). -
Catalyst: Karstedt’s Catalyst (Pt(0) complex) or Speier’s Catalyst (
). -
Conditions: 60–80°C under inert atmosphere. Exothermic reaction.
-
Purification: Fractional distillation is required to remove the
-isomer (though anti-Markovnikov addition favors the desired -isomer, n-propyl).
Caption: Figure 2.[3] Platinum-catalyzed hydrosilylation synthesis route.
Applications in Research & Drug Development
Controlled Hydrophobicity in Drug Carriers
In the development of Mesoporous Silica Nanoparticles (MSNs), pore surface chemistry dictates drug release rates.
-
The Problem: Unmodified silica is highly hydrophilic (rapid water entry -> "burst release" of drug).
-
The Solution: Grafting Dimethoxymethyl(propyl)silane creates a "medium-hydrophobicity" layer.
-
Unlike Octadecyl silanes (C18), the Propyl (C3) chain does not collapse to block the pore opening.
-
The dimethoxy headgroup ensures a thinner coating than trimethoxy alternatives, preserving pore volume for the drug payload.
-
HPLC Stationary Phase Modification
Used to create "Propyl" stationary phases for Hydrophobic Interaction Chromatography (HIC). These phases are less retentive than C8 or C18 phases, making them ideal for separating:
-
Proteins that denature on highly hydrophobic surfaces.
-
Polar drugs that interact too strongly with standard reverse-phase columns.
Ziegler-Natta Catalysis (Polymer Chemistry)
While less relevant to direct pharma, this silane is used as an External Electron Donor . It regulates the stereospecificity of polypropylene synthesis. High-purity grades are required here to prevent catalyst poisoning.
Handling & Safety Protocol
Hazard Class: Flammable Liquid (Category 3).[4][5] Primary Risk: Methanol evolution during use.
-
Moisture Control: Store under Nitrogen or Argon. Even atmospheric humidity will degrade the reagent, leading to pressure buildup (methanol vapor) in the bottle.
-
Ventilation: Always use in a fume hood. The hydrolysis product, Methanol, is toxic and flammable.
-
Quenching Spills: Do not use water immediately. Absorb with dry sand or vermiculite, then neutralize the solid waste. Adding water to a large spill will generate heat and methanol vapor rapidly.
References
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Gelest, Inc. "n-Propylmethyldimethoxysilane Safety Data Sheet (SDS) & Technical Data." Gelest Product Catalog. Accessed via Gelest.com. Link
-
Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc. Technical Brochures. A definitive guide on the hydrolysis rates of methoxy vs. ethoxy silanes. Link
-
PubChem. "Silane, dimethoxymethylpropyl- (CAS 18173-73-4)." National Library of Medicine. Link
- Marciniec, B. "Hydrosilylation: A Comprehensive Review on Recent Advances." Springer Science & Business Media, 2009.
